molecular formula C18H20N2O5 B5178619 N'-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

N'-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B5178619
M. Wt: 344.4 g/mol
InChI Key: MJGPLZJXXCFCIB-UHFFFAOYSA-N
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Description

N’-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methoxybenzyl chloride in the presence of a base to form the corresponding amide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,5-dimethoxyphenyl)-N-[(4-hydroxyphenyl)methyl]oxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N’-(2,5-dimethoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N’-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-13-6-4-12(5-7-13)11-19-17(21)18(22)20-15-10-14(24-2)8-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGPLZJXXCFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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